3-(thiophen-2-yl)imidazo[1,5-a]pyridine
Overview
Description
3-(thiophen-2-yl)imidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One efficient method is the iodine-mediated one-pot synthesis, which constructs C-N and C-S bonds simultaneously. This method uses 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates as starting materials under mild reaction conditions . Another approach involves oxidative cyclization and transannulation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the one-pot synthesis due to its high atom utilization and convenient starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-(thiophen-2-yl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-(thiophen-2-yl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature an imidazo-pyridine core but differ in the position of the nitrogen atom and the attached functional groups.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridines: These compounds have a pyridine ring instead of a thiophene ring, leading to different chemical and biological properties.
Biological Activity
3-(Thiophen-2-yl)imidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various cancer types. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific kinases, and its implications in cancer treatment.
Structure and Properties
This compound is characterized by a fused heterocyclic structure that combines imidazole and pyridine rings with a thiophene moiety. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML). FLT3 is a critical driver of AML, especially in cases with internal tandem duplications (ITD) or mutations such as D835Y and F691L. The compound has been shown to act as a type-I inhibitor, competing with ATP for binding at the FLT3 active site, which is crucial for its kinase activity.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on FLT3. For example, compound 5o has shown equal anti-proliferative activities against various FLT3 mutant-driven AML cell lines with GI50 values ranging from 0.52 μM to 0.57 μM (Table 1). This suggests that the compound maintains efficacy even in the presence of mutations that typically confer drug resistance.
Compound | GI50 (μM) | Target |
---|---|---|
5o | 0.52 | FLT3-ITD |
5o | 0.53 | FLT3-ITD D835Y |
5o | 0.57 | FLT3-ITD F691L |
Apoptotic Effects
The mechanism by which these compounds exert their anti-cancer effects also includes the induction of apoptosis in cancer cells. The apoptotic pathway activated by these compounds is essential for their anti-proliferative actions and is supported by biochemical assays indicating increased cell death in treated AML cell lines.
Case Studies and Research Findings
Several studies have highlighted the biological activity of imidazo[1,5-a]pyridine derivatives:
- FLT3 Inhibition : A study identified a series of imidazo[1,2-a]pyridine-thiophene derivatives that retained inhibitory activities against FLT3 mutants D835V and F691L. These compounds were found to be selective for FLT3 over other kinases, demonstrating a significant therapeutic window (Table 2).
Compound | Kinase Inhibition Profile |
---|---|
5e | Strong FLT3 inhibition; weak NEK2 inhibition |
5g | Moderate FLT3 inhibition; weak NEK2 inhibition |
- Cytotoxicity Profiles : The selectivity of these compounds was further evaluated against normal cell lines such as Ba/F3, which showed a selectivity index indicating reduced cytotoxicity towards non-cancerous cells compared to cancerous ones.
Properties
IUPAC Name |
3-thiophen-2-ylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMOICNGNRDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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